molecular formula C22H23N3O3 B2898264 2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 498537-64-7

2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2898264
CAS RN: 498537-64-7
M. Wt: 377.444
InChI Key: JAVSMYKUOWDAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has not been reported to occur naturally and it is chemically synthesized . It is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties was achieved via a Pd-catalyzed C-N cross-coupling . Another study demonstrated that L. fermentum P1 can be used as an effective biocatalyst to obtain (S)-1-(1,3-benzodioxal-5-yl) ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, C17H13BN2O2, was reported . The molecular structure consists of a 1,3-benzodioxole ring system .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight of 2-Propenal, 3-(1,3-benzodioxol-5-yl)- is 176.1687 .

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. A study found compounds with significant antimicrobial activity against S. aureus, as well as compounds with anti-inflammatory effects superior to diclofenac and high antioxidant activity (Mandzyuk et al., 2020).

Receptor Ligands

Spiropiperidine compounds have been identified as potent and selective σ-receptor ligands. Research has shown that systematic variations in the substituents at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle can influence σ1- and σ2-receptor affinities, demonstrating the compounds' potential in neuroscience and pharmacology (Maier & Wünsch, 2002).

Central Nervous System (CNS) Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents indicates a focus on developing novel therapeutic options for CNS disorders. These compounds were synthesized with the anticipation of their activity against CNS targets, suggesting their potential application in treating diseases related to the central nervous system (Bauer et al., 1976).

Ultrasound-Promoted Synthesis

The use of ultrasound-promoted synthesis techniques for creating spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives highlights innovative methods in drug synthesis, which could improve the efficiency and efficacy of compound production (Wang et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor effects , suggesting potential targets within cancerous cells.

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cells .

Biochemical Pathways

Given its potential antitumor effects , it may be involved in pathways related to cell growth and proliferation.

Result of Action

, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells. This suggests that the compound could potentially have a similar effect.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, it was reported that a compound is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .

Future Directions

The future directions of similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-24-10-8-22(9-11-24)25-18(16-4-2-3-5-19(16)28-22)13-17(23-25)15-6-7-20-21(12-15)27-14-26-20/h2-7,12,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSMYKUOWDAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.